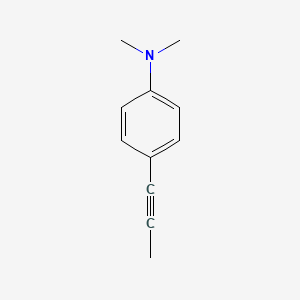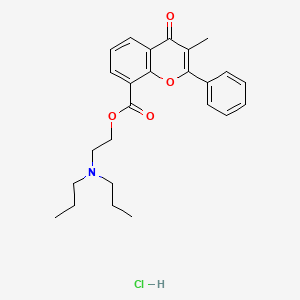
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride is a complex organic compound with the molecular formula C25H30ClNO4 and a molecular weight of 443.963 g/mol. This compound is known for its unique structural features, which include a chromene backbone and a dipropylazanium group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride typically involves multiple steps, starting with the preparation of the chromene backbone. The chromene structure is synthesized through a series of condensation reactions involving phenylacetic acid and salicylaldehyde. The resulting intermediate is then subjected to further reactions to introduce the methyl and oxo groups.
The final step involves the esterification of the chromene intermediate with dipropylazanium chloride under controlled conditions. This reaction is typically carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and advanced reaction vessels to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated and substituted chromenes. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride involves its interaction with specific molecular targets and pathways. The chromene backbone allows the compound to interact with various enzymes and receptors, modulating their activity. The dipropylazanium group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-di(propan-2-yl)azanium chloride: Similar structure but with different alkyl groups.
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylammonium chloride: Similar structure but with different functional groups.
Uniqueness
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride is unique due to its specific combination of chromene and dipropylazanium groups. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
3468-05-1 |
|---|---|
Formule moléculaire |
C25H30ClNO4 |
Poids moléculaire |
444.0 g/mol |
Nom IUPAC |
2-(dipropylamino)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H29NO4.ClH/c1-4-14-26(15-5-2)16-17-29-25(28)21-13-9-12-20-22(27)18(3)23(30-24(20)21)19-10-7-6-8-11-19;/h6-13H,4-5,14-17H2,1-3H3;1H |
Clé InChI |
MAWACQRSRPBAHL-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)

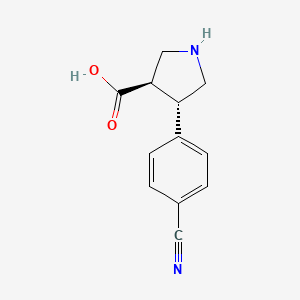
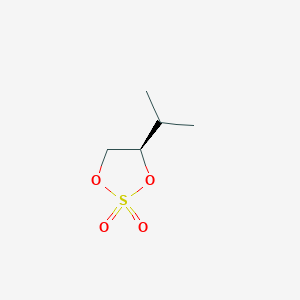
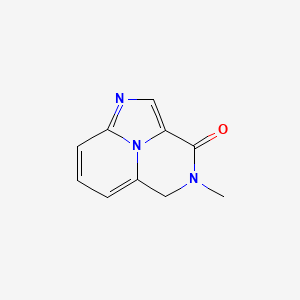
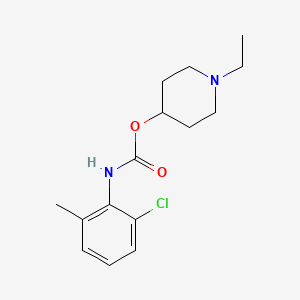
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)

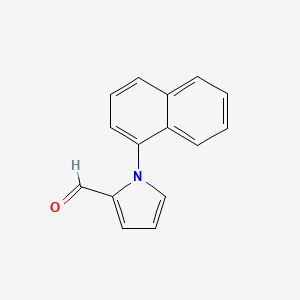
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
